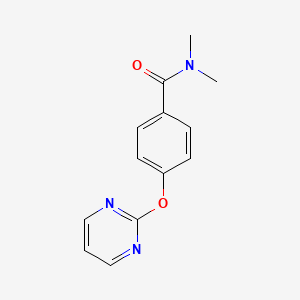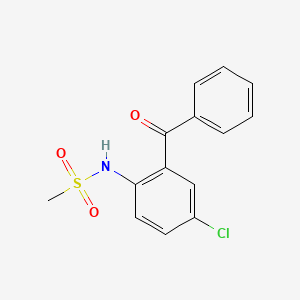
N,N-dimethyl-4-(2-pyrimidinyloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-dimethyl-4-(2-pyrimidinyloxy)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring and an amide group . They are used in a wide range of applications, from pharmaceuticals to dyes .
Molecular Structure Analysis
The molecular structure of “this compound” would likely include a benzene ring (from the benzamide component), an amide group (from the benzamide component), and a pyrimidine ring (from the 2-pyrimidinyloxy component) .Applications De Recherche Scientifique
Synthesis and Antitubercular Activity
Research led by Nimbalkar et al. (2018) focused on the synthesis of novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, exhibiting promising in vitro antitubercular activity against Mycobacterium tuberculosis. The molecular docking study suggested these compounds could be potential leads in anti-tubercular drug discovery, highlighting their safety and non-cytotoxic nature (Nimbalkar et al., 2018).
Anticancer Activity
Rasal et al. (2020) synthesized a new series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing benzimidazole moiety, evaluated for in vitro anticancer activity. Some derivatives displayed significant antiproliferative activity, especially against human cancer cell lines, demonstrating the potential for further anticancer drug development (Rasal et al., 2020).
PET Imaging of Metabotropic Glutamate 1 Receptor
Fujinaga et al. (2012) developed novel 4-substituted benzamides for PET imaging of metabotropic glutamate 1 (mGlu1) receptor in the brain, showing high binding affinity and potential for quantitative analysis of mGlu1 in monkey brain. This research underscores the utility of these compounds in neuroimaging studies (Fujinaga et al., 2012).
Anti-Inflammatory and Analgesic Agents
A study by Abu‐Hashem et al. (2020) on novel benzodifuranyl derivatives derived from visnaginone and khellinone reported significant anti-inflammatory and analgesic activities. These findings support the exploration of such compounds for therapeutic applications in managing pain and inflammation (Abu‐Hashem et al., 2020).
Biological Evaluation of Benzamides
Saeed et al. (2015) synthesized a series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, investigating their potential biological applications. These compounds were screened against human recombinant alkaline phosphatase, showing considerable interest for further applications in medicinal chemistry (Saeed et al., 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N,N-dimethyl-4-pyrimidin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-16(2)12(17)10-4-6-11(7-5-10)18-13-14-8-3-9-15-13/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPSREFFOOWHPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)OC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]thio}acetic acid](/img/structure/B5526631.png)
![(4aS*,7aR*)-1-[3-(1,3-benzothiazol-2-yl)propanoyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5526636.png)
![N'-benzylidene-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5526641.png)
![1-(4-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-2-thienyl)ethanone](/img/structure/B5526644.png)
![N-[2-(ethylsulfonyl)ethyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5526645.png)
![ethyl 4-[(2-furylmethyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B5526655.png)
![2-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5526665.png)
![(4aR*,7aS*)-N,N-dimethyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5526671.png)
![4-(methoxymethyl)-6-methyl-2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5526678.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide](/img/structure/B5526690.png)
![N-benzyl-3-[benzyl(ethoxycarbonyl)amino]-N-(ethoxycarbonyl)aspartic acid](/img/structure/B5526693.png)
![N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5526699.png)

